molecular formula C9H11ClFNO B1382371 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride CAS No. 1803587-48-5

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B1382371
CAS No.: 1803587-48-5
M. Wt: 203.64 g/mol
InChI Key: ZFVREFCCFHLCFG-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a synthetic organic compound with the molecular formula C9H10FNO·HCl It is characterized by the presence of a fluorine atom, a methyl group, and an amine group attached to a benzofuran ring system

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been found to exhibit diverse pharmacological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could result in changes to the target’s function, leading to the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these interactions could include changes in cell growth, oxidative stress responses, and viral replication, among others.

Result of Action

Benzofuran derivatives have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects suggest that the compound could have a variety of impacts at the molecular and cellular level, potentially including inhibition of cell growth, induction of oxidative stress responses, and interference with viral replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the following steps:

  • Formation of the Benzofuran Ring: : The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through the reaction of a phenol derivative with an appropriate alkylating agent under acidic or basic conditions.

  • Introduction of the Fluorine Atom: : The fluorine atom is introduced via electrophilic fluorination. This can be done using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions to ensure selective fluorination at the desired position.

  • Amination: : The introduction of the amine group is typically carried out through nucleophilic substitution reactions. An appropriate amine precursor, such as an amine salt, is reacted with the fluorinated benzofuran intermediate under conditions that promote nucleophilic attack.

  • Formation of the Hydrochloride Salt: : The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can be performed on the benzofuran ring or the amine group. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : The fluorine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH), alkoxides (RO-)

Major Products

    Oxidation: Formation of oxides or imines

    Reduction: Formation of reduced benzofuran derivatives

    Substitution: Formation of substituted benzofuran derivatives

Scientific Research Applications

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features make it a candidate for targeting specific biological pathways.

  • Biological Studies: : The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids. This helps in elucidating its mechanism of action and potential therapeutic targets.

  • Materials Science: : It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

  • Chemical Biology: : The compound serves as a tool in chemical biology to probe cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride: Lacks the fluorine atom, which may result in different binding properties and biological activity.

    6-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride: The chlorine atom may confer different electronic properties compared to the fluorine atom.

    6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride: Lacks the methyl group, which may affect its steric and electronic properties.

Uniqueness

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is unique due to the presence of both the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances its binding affinity and specificity, while the methyl group can affect its steric interactions and overall stability.

This compound’s unique combination of structural features makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c1-5-9(11)7-3-2-6(10)4-8(7)12-5;/h2-5,9H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVREFCCFHLCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(O1)C=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
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Reactant of Route 6
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

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